molecular formula C11H15N3O2 B11926392 tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate

tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate

Cat. No.: B11926392
M. Wt: 221.26 g/mol
InChI Key: GAPXJWZSCZWVIR-JYRVWZFOSA-N
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Description

tert-Butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound is often used as a protecting group for amines in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate is used as a protecting group for amines. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can also be used in the development of enzyme inhibitors and other bioactive molecules .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug synthesis .

Industry: Industrially, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine. This property is exploited in peptide synthesis and other organic reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-8H,1-3H3,(H,14,15)/b13-8-

InChI Key

GAPXJWZSCZWVIR-JYRVWZFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=CC=CC=N1

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=CC=N1

Origin of Product

United States

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